2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol
Overview
Description
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having both amine and hydroxyl functionalities. This compound is used in various industrial applications, including the preparation of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is synthesized by reacting dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Other methods involve producing streams rich in the substance, which are then further purified .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors where dimethylamine and ethylene oxide are reacted under specific conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. It acts as a weak base due to the presence of the amine group, which can accept protons. This property makes it useful in neutralizing acids and in catalyzing reactions that require a basic environment . The hydroxyl group allows it to form hydrogen bonds, enhancing its solubility and reactivity in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Dimethylamino)ethoxy]ethanol: Similar in structure but differs in the presence of an ether linkage instead of a hydroxyl group.
2-(2-Aminoethoxy)-1,1-dimethoxyethane: Contains an additional methoxy group, altering its reactivity and solubility.
Uniqueness
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is unique due to its combination of amine and hydroxyl functionalities, which provide it with versatile reactivity. This makes it suitable for a wide range of applications, from industrial processes to scientific research .
Properties
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVYLVIVCKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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